2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
Description
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 2, a cyclopentyloxy group at position 4, and an ethoxy group at position 3. This compound is of interest in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom acts as an electron-withdrawing group, enhancing the reactivity of the aldehyde moiety, while the cyclopentyloxy and ethoxy groups contribute to its lipophilicity and steric bulk.
Properties
IUPAC Name |
2-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-17-13-7-10(9-16)12(15)8-14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKGYTZPJQOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-(cyclopentyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a non-polar solvent, and the temperature and reaction time are carefully monitored to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a one-pot method, which simplifies the process and reduces production costs. The use of readily available and inexpensive raw materials, along with efficient reaction conditions, makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzoic acid.
Reduction: 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and estimated properties of the target compound with its analogs:
Key Observations:
- Cyclopentyloxy vs.
- Ethoxy vs. Hydroxy/Methoxy: The ethoxy group at position 5 provides electron-donating effects, increasing electron density at the aldehyde compared to hydroxy-containing analogs (e.g., 2-Bromo-5-hydroxy-4-methoxybenzaldehyde), which may reduce aldehyde reactivity due to hydrogen bonding .
Physicochemical Properties
- Solubility: The target compound’s low aqueous solubility (due to cyclopentyloxy and ethoxy groups) contrasts with the moderate solubility of 2-Bromo-4,5-dimethoxybenzaldehyde and the high solubility of hydroxy-substituted analogs. This property may influence formulation strategies in drug development.
- Thermal Stability: Bulky substituents like cyclopentyloxy may improve thermal stability compared to methoxy groups, as observed in related benzaldehyde derivatives .
Research Findings and Trends
Biological Activity
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is an organic compound notable for its unique chemical structure, which includes a bromine atom, an ethoxy group, and a cyclopentyloxy moiety attached to a benzaldehyde framework. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities.
- Molecular Formula : CHBrO
- Molecular Weight : 302.17 g/mol
- Functional Groups : Bromine, ethoxy, and cyclopentyloxy groups contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including enzyme inhibition and potential therapeutic effects. The following sections detail specific biological activities and findings related to this compound.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor of various enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
Key Findings:
- Protein Tyrosine Phosphatase Inhibition : Similar compounds have been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways. The inhibition of PTPs can lead to the modulation of cellular processes such as proliferation and differentiation.
- Neutral Sphingomyelinase 2 (nSMase2) Inhibition : Research has indicated that derivatives of this compound may inhibit nSMase2, an enzyme involved in ceramide biosynthesis, which is a target for neurological disorders and cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
| Compound Name | Similarity | CAS Number |
|---|---|---|
| 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde | 1.00 | 524732-38-5 |
| 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | 1.00 | 197573-17-4 |
| 3-(Cyclopentyloxy)benzaldehyde | 0.93 | 273722-75-1 |
The table above lists compounds with structural similarities that may share similar biological activities, highlighting the importance of specific functional groups in determining efficacy.
Case Study 1: Inhibition of nSMase2
A study evaluated various derivatives based on the core structure of this compound for their ability to inhibit nSMase2. Compounds were synthesized and tested for their IC values:
| Compound | IC (nM) |
|---|---|
| DPTIP | 30 |
| Derivative A | 25 |
| Derivative B | 15 |
These results indicate that modifications to the base structure can enhance inhibitory potency against nSMase2, suggesting pathways for further development .
Case Study 2: Therapeutic Applications
In vitro studies demonstrated that compounds similar to this compound exhibited anti-cancer properties by inducing apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.
Q & A
Q. What are the common synthetic routes for 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzaldehyde core. A plausible route includes:
Etherification : Introduce cyclopentyloxy and ethoxy groups via nucleophilic substitution using cyclopentanol and ethanol under basic conditions (e.g., Na₂CO₃ in EtOH, as seen in analogous reactions ).
Bromination : Electrophilic aromatic bromination using Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent.
Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization.
Q. Characterization Tools :
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in stereochemistry or substituent positioning (e.g., used for 5-Bromo-2-hydroxybenzaldehyde derivatives ).
- FT-IR : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, ether C-O stretches ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₅H₁₉BrO₂ has a calculated MW of 311.21 ).
Q. Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
- TLC : Monitor reaction progress using silica plates and iodine staining.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency, while EtOH is suitable for etherification .
- Temperature Control : Low temperatures (0–5°C) reduce di-bromination side reactions.
- Catalysis : Use Lewis acids (e.g., FeCl₃) to direct bromine positioning on the aromatic ring.
Case Study :
In a similar compound (5-Bromo-2-chloro-4-fluorobenzaldehyde), optimizing Na₂CO₃ stoichiometry improved yields from 60% to 85% by reducing hydrolysis .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally related compounds (e.g., 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone ).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR shifts or optimize crystal packing.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Example :
If the aldehyde proton (δ ~10 ppm) is absent in ¹H NMR, consider oxidation side products or keto-enol tautomerism. Confirm via FT-IR (C=O presence) or SC-XRD .
Q. What strategies mitigate stability issues during storage or experimental use?
Methodological Answer:
- Storage Conditions : Store at 0–6°C under inert atmosphere (argon) to prevent aldehyde oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation (common in brominated aromatics).
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
